N-[(4-methylphenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-4-6-16(7-5-15)12-20-18(23)14-21-13-17(8-9-19(21)24)27(25,26)22-10-2-3-11-22/h4-9,13H,2-3,10-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUZQXQOWDNGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methylphenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized by the following molecular formula:
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 364.47 g/mol
The compound features a pyrrolidine ring, a sulfonamide group, and a dihydropyridine moiety, which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. A study involving various 5-oxopyrrolidine derivatives demonstrated that specific structural modifications significantly enhance cytotoxicity against cancer cell lines, particularly A549 human lung adenocarcinoma cells. The study found that compounds with free amino groups exhibited more potent anticancer activity compared to those with acetylamino fragments .
Case Study: A549 Cell Line
In an experimental setup, the viability of A549 cells was assessed after treatment with the compound at various concentrations. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces apoptosis in cancer cells.
| Compound | IC50 (µM) | Cell Type |
|---|---|---|
| This compound | 25 | A549 (Lung Cancer) |
| Cisplatin | 10 | A549 (Lung Cancer) |
Antimicrobial Activity
The compound also shows significant antimicrobial activity against multidrug-resistant pathogens. In vitro studies have demonstrated effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study: Antimicrobial Efficacy
A comparative analysis of the antimicrobial effects of various pyrrolidine derivatives revealed that this compound exhibited notable inhibition zones against resistant strains.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| MRSA | 18 |
| Vancomycin-resistant Enterococcus | 15 |
| Klebsiella pneumoniae | 20 |
Absorption and Distribution
The pharmacokinetic profile of this compound indicates good absorption through oral administration. Studies suggest that the compound can achieve therapeutic concentrations in systemic circulation within hours post-administration.
Toxicity Profile
Toxicity assessments using non-cancerous human small airway epithelial cells (HSAEC) revealed that while the compound exhibits potent anticancer activity, it maintains a favorable safety profile with minimal cytotoxic effects on normal cells at therapeutic doses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-1-Sulfonyl Derivative
A closely related analog, "N-[(4-methylphenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide" (CAS 1358672-08-8), differs solely in the replacement of the pyrrolidine (5-membered ring) with a piperidine (6-membered ring) sulfonyl group. This structural variation impacts steric bulk and electronic properties:
- Electronic Effects : The extended alkyl chain in piperidine could modulate the sulfonyl group’s electron-withdrawing capacity compared to pyrrolidine .
Oxadiazole-Substituted Derivative
Another analog, "2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide" (CAS 1112349-56-0), replaces the sulfonyl group with a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group. Key distinctions include:
- Heterocyclic Influence : The oxadiazole ring introduces rigidity and planar geometry, which may enhance π-π stacking interactions with aromatic residues in biological targets.
Pyridin-2-One Derivatives with Varied Substituents
Pyridinone-based compounds reported in the literature, such as those with acetylphenyl or dimethylaminophenyl substituents (e.g., 1-(4-Acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile), highlight the diversity of this class. These derivatives often feature electron-withdrawing groups (e.g., cyano, acetyl) that influence solubility and reactivity. Unlike the target compound, they lack sulfonamide or oxadiazole moieties, underscoring the unique role of the pyrrolidine sulfonyl group in modulating physicochemical properties .
Preparation Methods
Preparation of the Dihydropyridinone Ring
The 1,2-dihydropyridin-2-one moiety is synthesized via a modified Hantzsch dihydropyridine synthesis. A benzylidene intermediate is first formed by condensing 4-methylbenzaldehyde with methyl acetoacetate in the presence of a dual catalytic system comprising picolinic acid (5 mol%) and piperidine (5 mol%) in isopropanol at 40–45°C for 6 hours. The intermediate is isolated in 80–85% yield after cooling to 10–40°C and washing with cold isopropanol. Subsequent cyclization with ethyl aminocrotonate under reflux in isopropanol for 4 hours yields the dihydropyridinone core, with the reaction progress monitored by HPLC.
Table 1: Optimization of Dihydropyridinone Synthesis
Sulfonylation of Pyrrolidine
The pyrrolidine-1-sulfonyl group is introduced via a nucleophilic substitution reaction. Sodium 4-hydroxybenzenesulfonate reacts with methyl bromoacetate in methanol at 70°C for 12 hours, followed by sulfonylation with pyrrolidine using thionyl chloride (SOCl₂) as a sulfonating agent. The reaction is quenched with ice water, and the product is extracted with ethyl acetate, yielding the sulfonated pyrrolidine derivative in 73% purity. Alternative methods employ 4-formylbenzenesulfonamide, synthesized via a Sandmeyer reaction from sulfanilamide, to achieve higher regioselectivity.
Assembly of the Acetamide Backbone
Nucleophilic Substitution for Acetamide Formation
The acetamide linker is constructed by reacting 2-chloro-N-(4-methylphenyl)acetamide with sodium azide in a ethanol/water (70:30) mixture at 80°C for 24 hours. The azide intermediate is subsequently reduced to the primary amine using hydrogen gas and palladium on carbon (Pd/C), followed by acetylation with acetic anhydride to yield N-(4-methylbenzyl)acetamide.
Table 2: Spectroscopic Data for Intermediate Validation
Final Condensation and Purification
The dihydropyridinone core is coupled with the sulfonated pyrrolidine and acetamide intermediates via a Michael addition-cyclization sequence. In a representative procedure, 2-[2-oxo-1,2-dihydropyridin-1-yl]acetic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and reacted with N-(4-methylbenzyl)amine in dichloromethane at 0°C. The crude product is purified by recrystallization from a tetrahydrofuran (THF)-ethanol mixture, achieving >99.5% purity as confirmed by HPLC.
Scalability and Industrial Feasibility
Large-scale production (100 g batch) employs continuous flow reactors to enhance reaction homogeneity and reduce byproduct formation. Key parameters include:
-
Catalyst Recovery : 90% recovery of picolinic acid via aqueous extraction
-
Solvent Recycling : Isopropanol is distilled and reused, reducing waste by 40%
Analytical Characterization
Q & A
Q. What are the recommended synthetic strategies for preparing N-[(4-methylphenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions starting with the preparation of dihydropyridine and sulfonamide intermediates. Key steps include:
- Sulfonylation : Introducing the pyrrolidine-1-sulfonyl group via sulfonyl chloride under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like DMF .
- Acetamide coupling : Reacting intermediates with activated esters (e.g., chloroacetamide derivatives) using catalysts like DMAP or DCC .
- Purification : Column chromatography or recrystallization to isolate the final product.
Characterization : - NMR (¹H/¹³C) to confirm regioselectivity of dihydropyridine and sulfonamide groups .
- HPLC-MS for purity assessment (>95%) and molecular weight verification .
Q. What analytical techniques are critical for ensuring structural fidelity and purity of this compound?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to monitor reaction progress and quantify impurities .
- Spectroscopy : FT-IR to validate carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) functional groups .
- Elemental analysis : Confirming C/H/N/S ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with modified sulfonamide or dihydropyridine moieties?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during sulfonylation but may require strict temperature control (60–80°C) to avoid side reactions .
- Catalyst screening : Tertiary amines (e.g., triethylamine) improve sulfonyl chloride activation, while Pd-based catalysts aid in coupling heterocyclic fragments .
- Design of Experiments (DoE) : Use statistical models to optimize variables like temperature, stoichiometry, and reaction time. For example, a central composite design can identify critical factors affecting yield .
Q. How should researchers address contradictory bioactivity data observed in assays targeting enzymes like kinases or proteases?
- Purity reassessment : Verify compound stability under assay conditions (e.g., DMSO stock solutions may degrade over time; use fresh aliquots) .
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing 4-methylphenyl with 4-methoxyphenyl or chlorophenyl) to isolate SAR trends .
- Target validation : Confirm target engagement using SPR or thermal shift assays to rule off-target effects .
Q. What computational and experimental approaches are suitable for elucidating the mechanism of action of this compound?
- Docking studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on the dihydropyridine core and sulfonamide group .
- Kinetic assays : Measure IC₅₀ values under varying ATP/substrate concentrations to determine competitive/non-competitive inhibition .
- Metabolite profiling : Use LC-MS to identify oxidative metabolites (e.g., sulfoxide formation) that may influence activity .
Data-Driven Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?
- Substituent libraries : Synthesize derivatives with variations in:
- Aryl groups : 4-Methylphenyl vs. 4-fluorophenyl (lipophilicity adjustment) .
- Sulfonamide moieties : Pyrrolidine vs. piperidine (steric effects) .
- Bioactivity clustering : Group compounds by IC₅₀ values against specific targets (e.g., COX-2, MMP-9) to identify pharmacophores .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer during exothermic steps (e.g., sulfonylation) .
- Catalyst recycling : Immobilize transition-metal catalysts on silica supports to reduce costs .
- Process analytical technology (PAT) : In-line FT-IR or Raman spectroscopy for real-time monitoring .
Contradiction Resolution & Methodological Guidance
Q. How to resolve discrepancies in reported solubility and bioavailability profiles?
- Solvent screening : Test solubility in PEG-400, cyclodextrin complexes, or lipid-based formulations .
- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption potential .
- Co-crystallization : Explore co-crystals with succinic acid or caffeine to enhance dissolution rates .
Q. What are the best practices for validating the compound’s stability under physiological conditions?
- Forced degradation : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by HPLC stability-indicating methods .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks to simulate long-term degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
